Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1211538-23-6
VCID: VC0171246
InChI: InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
SMILES: COC(=O)C1=C2CNCCN2N=N1
Molecular Formula: C7H10N4O2
Molecular Weight: 182.183

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

CAS No.: 1211538-23-6

Cat. No.: VC0171246

Molecular Formula: C7H10N4O2

Molecular Weight: 182.183

* For research use only. Not for human or veterinary use.

Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate - 1211538-23-6

Specification

CAS No. 1211538-23-6
Molecular Formula C7H10N4O2
Molecular Weight 182.183
IUPAC Name methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate
Standard InChI InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
Standard InChI Key ZIEQUTOURNCFKF-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CNCCN2N=N1

Introduction

Chemical Identity and Structural Properties

Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate belongs to the class of triazolopyrazines, which are characterized by a triazole ring fused with a pyrazine structure. This compound features a methyl carboxylate substituent at the 3-position of the triazole ring, contributing to its specific chemical properties and potential applications.

Basic Identification Parameters

The compound can be identified through several standardized parameters as outlined in Table 1:

Table 1: Identification Parameters of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate

ParameterValue
CAS Number1211538-23-6
Molecular FormulaC₇H₁₀N₄O₂
Molecular Weight182.18 g/mol
SMILES NotationCOC(=O)C1=C2CNCCN2N=N1
InChIInChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3
InChIKeyZIEQUTOURNCFKF-UHFFFAOYSA-N
Creation Date in PubChem2014-05-08

The compound features a fused bicyclic system where a triazole ring is connected to a tetrahydropyrazine at the 1,5-a positions. The methyl carboxylate group is attached at position 3 of the triazole ring, while the pyrazine portion exists in a partially saturated state (tetrahydro), indicating the presence of four hydrogen atoms added to the standard pyrazine structure .

Physical and Chemical Properties

Physico-chemical Characteristics

Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate exists as a solid at standard temperature and pressure. While comprehensive physical property data is limited in the available literature, its structural features suggest certain characteristics typical of similar heterocyclic compounds.

The compound contains multiple functional groups that influence its reactivity profile:

  • A methyl ester group (methyl carboxylate) capable of undergoing hydrolysis reactions

  • A triazole ring system that can participate in various coordination chemistry and hydrogen bonding interactions

  • A partially saturated pyrazine ring with secondary amine functionality

  • Multiple nitrogen atoms that serve as potential hydrogen bond acceptors

These structural elements collectively contribute to the compound's reactivity, solubility, and potential for interactions with biological systems.

Chemical Reactivity

Based on its structural features, the compound can participate in several reaction types:

  • Ester hydrolysis to form the corresponding carboxylic acid derivative

  • Nucleophilic substitution at the ester position

  • Electrophilic or nucleophilic reactions at the nitrogen-rich triazole ring

  • Functionalization of the partially saturated pyrazine ring

  • Coordination with metal ions through the nitrogen atoms

This reactivity profile makes the compound versatile for chemical derivatization and modification to develop analogs with enhanced properties .

Synthesis Methodologies

Several synthetic approaches have been documented for preparing triazolo[1,5-a]pyrazine derivatives, which can be adapted for the synthesis of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate.

1,3-Dipolar Cycloaddition Route

One of the most efficient methods involves 1,3-dipolar cycloaddition reactions. According to Chowdhury et al., this approach provides "a rapid and facile method for the general synthesis of 3-aryl substituted 4,5,6,7-tetrahydro triazolo[1,5-a]pyrazines and their ring fused analogues" . The synthesis typically proceeds through the following general pathway:

  • Preparation of suitable pyrazine precursors

  • Generation of azide intermediates

  • 1,3-dipolar cycloaddition to form the triazole ring

  • Subsequent functionalization to introduce the methyl carboxylate group

This synthetic route offers advantages including:

  • High regioselectivity

  • Moderate to good yields

  • Potential for one-pot synthesis

  • Compatibility with various functional groups

Alternative Synthetic Approaches

Additional synthetic pathways may include:

  • Cyclization of appropriately substituted hydrazine derivatives with suitable electrophiles

  • Ring transformation reactions starting from other heterocyclic systems

  • Metal-catalyzed cross-coupling reactions for introducing substituents at specific positions

These alternative approaches provide flexibility in synthetic planning depending on the availability of starting materials and specific structural requirements .

Biological and Pharmaceutical Significance

Biological ActivityDescriptionPotential Mechanism
AnticancerInhibition of cancer cell proliferationEnzyme inhibition, apoptosis induction
AntioxidantFree radical scavengingElectron donation, metal chelation
Anti-inflammatoryReduction of inflammatory responseInhibition of inflammatory mediators
AntimicrobialActivity against bacteria and fungiCell wall/membrane disruption
Enzyme InhibitionInteraction with specific enzymesCompetitive or non-competitive inhibition

The diverse nitrogen-containing heterocyclic framework of the compound makes it particularly suitable for biological applications, as nitrogen heterocycles frequently display favorable pharmacokinetic properties and can interact effectively with biological targets.

Structure-Activity Relationship Considerations

The structure of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate offers several sites for potential modifications to enhance biological activity:

  • The methyl ester group can be modified to other esters or converted to amides

  • The triazole ring serves as a rigid scaffold that can position functional groups for optimal interaction with biological targets

  • The partially saturated pyrazine ring provides conformational flexibility

  • Additional substituents can be introduced at various positions to optimize activity

These structural features make the compound a valuable scaffold for medicinal chemistry exploration .

Hazard StatementCodeDescription
Harmful if swallowedH302May cause adverse effects if ingested
Causes skin irritationH315Contact may result in skin redness, itching, or discomfort
Causes serious eye irritationH319May cause significant eye redness, tearing, or vision issues
Harmful if inhaledH332Inhalation may cause respiratory tract irritation or adverse effects
May cause respiratory irritationH335Can irritate respiratory system with symptoms such as coughing

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Understanding the relationship between Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate and similar compounds provides valuable context for its properties and potential applications.

Table 4: Comparison with Structural Analogs

CompoundMolecular FormulaKey Structural DifferencesNotable Features
4,5,6,7-Tetrahydrotriazolo[1,5-a]pyrazineC₅H₈N₄Lacks methyl carboxylate groupBasic scaffold structure with simplified functionality
4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylic acidC₁₂H₁₄N₄O₄Contains carboxylic acid instead of methyl ester; has additional oxo and tetrahydrofuran groupsMore complex substitution pattern with greater polarity
3-Methyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazineC₇H₁₁N₄Different triazole isomer; methyl group instead of methyl esterAlternative ring fusion pattern affecting electronic distribution
Methyl 5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine-3-carboxylateC₉H₁₃N₃O₂Contains pyridine instead of pyrazine; different triazole isomerChange in heterocyclic system alters chemical properties

These structural variations can significantly influence physicochemical properties, reactivity patterns, and biological activities, providing insights for rational design of optimized derivatives .

Analytical Characterization

Spectroscopic and Analytical Methods

The identification and purity assessment of Methyl 4,5,6,7-tetrahydro- triazolo[1,5-a]pyrazine-3-carboxylate typically involves several complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through ¹H and ¹³C NMR, revealing the chemical environment of hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns characteristic of the compound's structure.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, particularly useful for detecting the ester carbonyl, N-H, and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis.

  • X-ray Crystallography: Provides definitive three-dimensional structural information if suitable crystals can be obtained.

These analytical methods collectively provide comprehensive characterization of the compound's structure, purity, and identity .

Research Applications and Future Perspectives

Current Research Directions

Research involving triazolo[1,5-a]pyrazine derivatives continues to expand, with multiple applications being explored across different fields:

  • Medicinal Chemistry: Development of novel bioactive compounds with improved therapeutic profiles and reduced side effects.

  • Synthetic Methodology: Exploration of more efficient and selective synthetic routes to access these heterocyclic systems.

  • Materials Science: Investigation of potential applications in materials science, including coordination chemistry and polymer science.

  • Agrochemical Development: Assessment of potential applications in crop protection and agricultural science.

Future Research Opportunities

Several promising research directions remain to be fully explored:

  • Structure-Activity Relationship Studies: Systematic modification of the basic scaffold to optimize biological activity and develop targeted therapeutic agents.

  • Green Chemistry Approaches: Development of more environmentally friendly synthetic methods with reduced waste generation and energy consumption.

  • Combination with Other Privileged Structures: Hybridization with other bioactive scaffolds to create novel compounds with enhanced or synergistic effects.

  • Application in Catalysis: Exploration of potential applications in asymmetric catalysis and other catalytic processes.

  • Computational Studies: Use of computational methods to predict properties, activities, and optimization strategies for new derivatives .

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